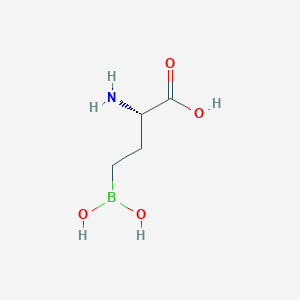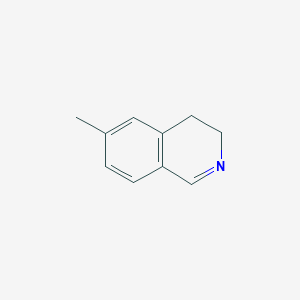
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine typically involves the reaction of 1-(pyridazin-4-yl)ethanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1-(pyridazin-4-yl)ethanone
Reagent: Hydroxylamine
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 0-50°C. The pH of the reaction mixture is adjusted to be slightly acidic to neutral.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amines
Substitution: Formation of substituted pyridazine derivatives
Aplicaciones Científicas De Investigación
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridazine ring can interact with various biological pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(pyridazin-4-yl)ethanone
- 1-(pyridazin-4-yl)ethan-1-amine
- 4-acetylpyridazine
Comparison
- 1-(pyridazin-4-yl)ethanone : Lacks the hydroxylamine group, making it less reactive in certain chemical reactions.
- 1-(pyridazin-4-yl)ethan-1-amine : Contains an amine group instead of a hydroxylamine group, leading to different reactivity and biological activity.
- 4-acetylpyridazine : Similar structure but without the hydroxylamine group, resulting in different chemical and biological properties.
Uniqueness: : The presence of the hydroxylamine group in (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-2-3-7-8-4-6/h2-4,10H,1H3/b9-5- |
Clave InChI |
VZLVCKCREOIMDC-UITAMQMPSA-N |
SMILES isomérico |
C/C(=N/O)/C1=CN=NC=C1 |
SMILES canónico |
CC(=NO)C1=CN=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)


![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)

![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)
![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)


![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)

